7-bromo-4-methoxy-1H-indole
Overview
Description
7-bromo-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activity and are used in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 7-bromo-4-methoxy-1H-indole can be achieved through several methods. One common approach involves the bromination of 4-methoxyindole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid . Another method involves the Bartoli indole synthesis, which uses isopropenylmagnesium bromide to react with 4-bromo-3-nitrotoluene, followed by reduction and cyclization steps . Industrial production methods often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-bromo-4-methoxy-1H-indole undergoes various chemical reactions, including:
Scientific Research Applications
7-bromo-4-methoxy-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-bromo-4-methoxy-1H-indole involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors and enzymes, modulating their activity . For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The bromine and methoxy groups enhance its binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar compounds to 7-bromo-4-methoxy-1H-indole include:
4-methoxyindole: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
7-bromoindole: Lacks the methoxy group, which affects its solubility and binding properties.
4-bromo-1H-indole: Lacks the methoxy group at the 4-position, altering its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the bromine and methoxy groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7-bromo-4-methoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKHWWGUJPWWDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395161 | |
Record name | 7-bromo-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81224-16-0 | |
Record name | 7-Bromo-4-methoxy-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81224-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-bromo-4-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-4-methoxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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